2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol
Brand Name: Vulcanchem
CAS No.: 92409-15-9
VCID: VC4343698
InChI: InChI=1S/C17H20O5/c1-20-13-9-7-12(8-10-13)17(19)16(11-18)22-15-6-4-3-5-14(15)21-2/h3-10,16-19H,11H2,1-2H3
SMILES: COC1=CC=C(C=C1)C(C(CO)OC2=CC=CC=C2OC)O
Molecular Formula: C17H20O5
Molecular Weight: 304.342

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol

CAS No.: 92409-15-9

Cat. No.: VC4343698

Molecular Formula: C17H20O5

Molecular Weight: 304.342

* For research use only. Not for human or veterinary use.

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol - 92409-15-9

Specification

CAS No. 92409-15-9
Molecular Formula C17H20O5
Molecular Weight 304.342
IUPAC Name 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol
Standard InChI InChI=1S/C17H20O5/c1-20-13-9-7-12(8-10-13)17(19)16(11-18)22-15-6-4-3-5-14(15)21-2/h3-10,16-19H,11H2,1-2H3
Standard InChI Key VLARTDSHZTVTQD-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(C(CO)OC2=CC=CC=C2OC)O

Introduction

Structural and Molecular Characteristics

The compound features a central propane-1,3-diol moiety (HOCH2CH(OH)CH2OH\text{HOCH}_2\text{CH(OH)CH}_2\text{OH}) with two aromatic substituents: a 2-methoxyphenoxy group at position 2 and a 4-methoxyphenyl group at position 1 . The methoxy groups (OCH3\text{OCH}_3) on the aromatic rings contribute to the molecule’s hydrophobicity, as evidenced by a calculated logP value of 2.03 . The three-dimensional conformation reveals intramolecular hydrogen bonding between the hydroxyl groups and methoxy oxygen atoms, stabilizing the structure .

Key Molecular Parameters

PropertyValueSource
Molecular FormulaC17H20O5\text{C}_{17}\text{H}_{20}\text{O}_5
Molecular Weight304.34 g/mol
Exact Mass304.131073 g/mol
LogP2.03
Vapor Pressure (25°C)0.0±1.4mmHg0.0 \pm 1.4 \, \text{mmHg}

Synthesis and Reaction Pathways

The synthesis of 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol typically involves a two-step process:

  • Formation of the Ketone Intermediate:
    Reacting 3-hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one with sodium borohydride (NaBH4\text{NaBH}_4) in a tetrahydrofuran (THF) and methanol solvent system at 20°C under ice cooling . This step reduces the ketone group to a secondary alcohol.

  • Purification:
    The crude product is purified via column chromatography, yielding the final diol with a reported efficiency of 92% .

Reaction Conditions

  • Reducing Agent: Sodium borohydride

  • Solvents: THF and methanol (1:1 v/v)

  • Temperature: 20°C (controlled with ice bath)

  • Reaction Time: 12–24 hours

This method, published in Green Chemistry (2020), emphasizes mild conditions and high atom economy, aligning with sustainable chemistry principles .

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound exhibits a boiling point of 500.8 \pm 50.0 \, ^\circ\text{C} at standard atmospheric pressure and a flash point of 256.7 \pm 30.1 \, ^\circ\text{C} . These high values suggest thermal stability, making it suitable for high-temperature applications. The density is 1.2±0.1g/cm31.2 \pm 0.1 \, \text{g/cm}^3, indicative of a moderately dense liquid or low-melting solid .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator